molecular formula C24H23N5O3S B3635106 N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3635106
M. Wt: 461.5 g/mol
InChI Key: UHYAZBSPYXAYGR-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Coupling with the Aromatic Rings: The final step involves coupling the triazole-sulfanyl intermediate with the 3,5-dimethoxyphenyl and 4-methylphenyl groups through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its structural complexity, the compound is a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that facilitate binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the triazole and sulfanyl groups in conjunction with the aromatic rings makes it particularly versatile in various applications.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-16-4-6-19(7-5-16)29-23(17-8-10-25-11-9-17)27-28-24(29)33-15-22(30)26-18-12-20(31-2)14-21(13-18)32-3/h4-14H,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYAZBSPYXAYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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